molecular formula C14H14N2O2 B084503 4-methoxy-N'-phenylbenzohydrazide CAS No. 15089-03-9

4-methoxy-N'-phenylbenzohydrazide

Cat. No. B084503
CAS RN: 15089-03-9
M. Wt: 242.27 g/mol
InChI Key: FUKLJLAWEQBGGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N'-phenylbenzohydrazide, also known as MPBH, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzohydrazide and is used in the synthesis of several other compounds.

Scientific Research Applications

4-methoxy-N'-phenylbenzohydrazide has been extensively studied for its potential applications in various fields. In medicinal chemistry, 4-methoxy-N'-phenylbenzohydrazide has been used as a starting material for the synthesis of several compounds with potential anticancer, antifungal, and antibacterial properties. 4-methoxy-N'-phenylbenzohydrazide has also been used as a precursor for the synthesis of several other compounds that exhibit anti-inflammatory, analgesic, and anticonvulsant activities.

Mechanism of Action

The exact mechanism of action of 4-methoxy-N'-phenylbenzohydrazide is still not fully understood. However, studies have shown that 4-methoxy-N'-phenylbenzohydrazide can inhibit the activity of several enzymes, including cyclooxygenase and lipoxygenase. This inhibition leads to a decrease in the production of inflammatory mediators, which can help in reducing inflammation and pain.
Biochemical and Physiological Effects:
4-methoxy-N'-phenylbenzohydrazide has been shown to exhibit several biochemical and physiological effects. Studies have shown that 4-methoxy-N'-phenylbenzohydrazide can reduce inflammation, pain, and fever in animal models. 4-methoxy-N'-phenylbenzohydrazide has also been shown to exhibit antifungal, antibacterial, and anticancer activities in vitro.

Advantages and Limitations for Lab Experiments

4-methoxy-N'-phenylbenzohydrazide has several advantages as a compound for lab experiments. It is relatively easy to synthesize, and the starting materials required for its synthesis are readily available. 4-methoxy-N'-phenylbenzohydrazide is also stable under normal laboratory conditions, making it easy to handle and store. However, 4-methoxy-N'-phenylbenzohydrazide has some limitations as well. It is not very soluble in water, which can make it difficult to administer in some experiments. Additionally, 4-methoxy-N'-phenylbenzohydrazide can exhibit some toxicity at higher concentrations, which needs to be taken into consideration while designing experiments.

Future Directions

There are several future directions for research on 4-methoxy-N'-phenylbenzohydrazide. One potential direction is to explore its potential as a drug for the treatment of various diseases. Studies have shown that 4-methoxy-N'-phenylbenzohydrazide exhibits anticancer, antifungal, and antibacterial activities, which makes it a promising candidate for drug development. Another potential direction is to explore the mechanism of action of 4-methoxy-N'-phenylbenzohydrazide in more detail. Understanding the mechanism of action can help in designing more effective drugs based on 4-methoxy-N'-phenylbenzohydrazide. Additionally, exploring the potential of 4-methoxy-N'-phenylbenzohydrazide as a starting material for the synthesis of new compounds with improved properties can also be a promising direction for future research.
Conclusion:
In conclusion, 4-methoxy-N'-phenylbenzohydrazide is a versatile compound with potential applications in various fields. Its ease of synthesis, stability, and potential biological activities make it a promising candidate for drug development. Further research is needed to explore its potential as a drug and to understand its mechanism of action in more detail.

Synthesis Methods

4-methoxy-N'-phenylbenzohydrazide can be synthesized through a simple reaction between 4-methoxybenzohydrazide and benzoyl chloride. The reaction takes place in the presence of a base such as triethylamine or pyridine. The resulting compound is then purified through recrystallization to obtain pure 4-methoxy-N'-phenylbenzohydrazide.

properties

CAS RN

15089-03-9

Product Name

4-methoxy-N'-phenylbenzohydrazide

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

4-methoxy-N'-phenylbenzohydrazide

InChI

InChI=1S/C14H14N2O2/c1-18-13-9-7-11(8-10-13)14(17)16-15-12-5-3-2-4-6-12/h2-10,15H,1H3,(H,16,17)

InChI Key

FUKLJLAWEQBGGR-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NNC2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC2=CC=CC=C2

Other CAS RN

15089-03-9

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.